molecular formula C8H6ClN B053003 3-Chloro-4-methylphenylisocyanide CAS No. 112675-35-1

3-Chloro-4-methylphenylisocyanide

Cat. No. B053003
CAS RN: 112675-35-1
M. Wt: 151.59 g/mol
InChI Key: WCFCRNJQFXKQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4-methylphenylisocyanide often involves palladium-catalyzed insertion reactions of isocyanides with other organic molecules. For example, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the construction of 4-aminomethylidene isoxazolone derivatives, demonstrating a methodology for synthesizing complex organic compounds from simple isocyanide precursors (Yi-ming Zhu et al., 2019).

Molecular Structure Analysis

The molecular structure of chloro-methylphenyl isocyanates, including derivatives close to 3-Chloro-4-methylphenylisocyanide, has been examined through vibrational spectra (Raman and infrared) and computational methods (ab initio and density functional theory). These studies provide insights into the optimized geometrical parameters, vibrational frequencies, and molecular conformations of these compounds, indicating the presence of coupled normal modes due to the complex molecular systems with low symmetry (S. Doddamani et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-methylphenylisocyanide derivatives include [3 + 3]-cycloaddition reactions with α-acidic isocyanides and 1,3-dipolar azomethine imines, leading to the synthesis of six-membered heterocycles. Such reactions demonstrate the versatility of isocyanides in organic synthesis, particularly for constructing complex heterocyclic frameworks (Juana Du et al., 2014).

Scientific Research Applications

Spectral Analysis and Molecular Structure

  • Vibrational Spectra and Ab Initio/DFT Analysis : The vibrational spectra of isocyanates including 3-chloro variants have been analyzed using Raman and infrared spectroscopy, supplemented by ab initio and density functional theory (DFT) calculations. This research provides insights into energies, optimized geometrical parameters, vibrational frequencies, and more, contributing significantly to the understanding of the molecular structure and behavior of these compounds (Doddamani et al., 2007).

Synthesis and Chemical Properties

  • Synthesis of Organic Fluorophores : The synthesis of 3-formylchromones with alkyl isocyanides, including 3-Chloro-4-methylphenylisocyanide, leads to the creation of new types of organic fluorophores. These compounds exhibit strong blue emission in solution, marking a significant contribution to the field of organic electronics and photonics (Teimouri, 2011).

Surface Chemistry and Material Science

  • Interfacial Bonding and Electronic Structure : The bonding and electronic structure of 4-methylphenyl isocyanide on metal surfaces have been examined, revealing insights into chemisorbed binding structures and the behavior of these compounds in different metal contexts. This knowledge is vital for material science, especially in the field of nanotechnology and surface chemistry (Youngku Sohn and White, 2008).

Photophysical and Photocatalytic Studies

  • Photophysical Studies of Re(I) Tricarbonyl Complexes : Research into the photophysical properties of Re(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide has deepened our understanding of their absorption characteristics, emission behavior, and electronic energy gaps. Such studies are crucial for the development of new materials with specific photophysical properties (J. M. Villegas et al., 2005).
  • Photocatalytic Transformation Studies : The photocatalytic transformation of certain compounds on TiO2 has been studied, with 3-Chloro-4-methylphenylisocyanide possibly playing a role in the reaction pathways. Understanding these processes is fundamental for environmental chemistry and the development of photocatalytic materials (A. Zertal et al., 2004).

Mechanism of Action

Target of Action

This compound is an organic building block containing an isocyanate group , which suggests that it may interact with a variety of biological targets

Mode of Action

Isocyanates, such as 3-Chloro-4-methylphenylisocyanide, are known to react exothermically with many classes of compounds, releasing toxic gases . They can cause vigorous releases of heat when they react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . Some isocyanates react with water to form amines and liberate carbon dioxide .

Pharmacokinetics

The compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

The specific molecular and cellular effects of 3-Chloro-4-methylphenylisocyanide’s action are not well-documented. Given its reactivity, it could potentially cause cellular damage or death by reacting with critical cellular components. It is toxic by ingestion, inhalation, and skin absorption , suggesting that it can have harmful effects at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-methylphenylisocyanide. For instance, it is known to decompose in water, releasing flammable, toxic, or corrosive gases . Therefore, the presence of water could significantly affect its stability and reactivity. Additionally, its reactivity with various substances suggests that its action and efficacy could be influenced by the presence of other chemicals in the environment.

Safety and Hazards

3-Chloro-4-methylphenylisocyanide is dangerous. It can cause skin and eye irritation, and it is fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and it may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-isocyano-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFCRNJQFXKQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+]#[C-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374005
Record name 3-Chloro-4-methylphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylphenylisocyanide

CAS RN

112675-35-1
Record name 3-Chloro-4-methylphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.